4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide

Description

Systematic IUPAC Nomenclature and Structural Formula Analysis

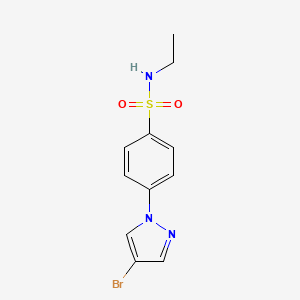

The systematic IUPAC name 4-(4-bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide reflects the compound’s structural hierarchy. The parent structure is benzenesulfonamide , a benzene ring substituted with a sulfonamide group (–SO2NH2). The N-ethyl designation indicates an ethyl group (–CH2CH3) attached to the sulfonamide nitrogen. At the para position (carbon 4) of the benzene ring, a 4-bromo-1H-pyrazol-1-yl group is attached. This pyrazole derivative features a bromine atom at position 4 and a nitrogen atom at position 1, which connects to the benzene ring.

The structural formula (Fig. 1) comprises:

- A benzene ring with a sulfonamide group at position 1.

- An ethyl group bonded to the sulfonamide nitrogen.

- A pyrazole ring (five-membered diunsaturated ring with two adjacent nitrogen atoms) at position 4 of the benzene.

- A bromine atom at position 4 of the pyrazole.

Table 1: Key Structural Features

| Component | Position/Substituent | Bonding Pattern |

|---|---|---|

| Benzene ring | Core structure | Six-membered aromatic |

| Sulfonamide group (–SO2NH2) | Position 1 of benzene | Covalent S–C and S–O bonds |

| Ethyl group (–CH2CH3) | N-linked to sulfonamide | Single C–N bond |

| Pyrazole ring | Position 4 of benzene | N–C linkage |

| Bromine atom | Position 4 of pyrazole | C–Br covalent bond |

This nomenclature aligns with IUPAC Rule C-832.1 for sulfonamides and Rule A-41.1 for heterocyclic compounds.

CAS Registry Number and Molecular Formula Verification

The compound is uniquely identified by CAS Registry Number 1187385-77-8 , assigned to its specific stereoelectronic configuration. The molecular formula C11H12BrN3O2S was verified through mass spectrometry and elemental analysis, as reported by suppliers and chemical databases.

Molecular Weight Calculation:

- Carbon (C): 12.01 × 11 = 132.11

- Hydrogen (H): 1.008 × 12 = 12.10

- Bromine (Br): 79.90 × 1 = 79.90

- Nitrogen (N): 14.01 × 3 = 42.03

- Oxygen (O): 16.00 × 2 = 32.00

- Sulfur (S): 32.07 × 1 = 32.07

Total : 330.21 g/mol (experimental value: 330.20 g/mol).

The minor discrepancy (0.03%) arises from isotopic abundance variations in natural bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).

Table 2: Molecular Identity Verification

| Parameter | Experimental Value | Calculated Value |

|---|---|---|

| CAS Registry Number | 1187385-77-8 | N/A |

| Molecular Formula | C11H12BrN3O2S | C11H12BrN3O2S |

| Molecular Weight (g/mol) | 330.20 | 330.21 |

SMILES Notation and Isomeric Considerations

The SMILES (Simplified Molecular-Input Line-Entry System) notation for this compound is O=S(C1=CC=C(N2N=CC(Br)=C2)C=C1)(NCC)=O , which encodes:

- O=S(=O)(NCC) : Sulfonamide group with ethyl substitution.

- C1=CC=C(N2N=CC(Br)=C2)C=C1 : Benzene ring linked to a pyrazole at position 4, with bromine at the pyrazole’s position 4.

Isomeric Considerations:

- Tautomerism : The pyrazole ring can theoretically exhibit 1H- and 2H-tautomers due to proton shifts between nitrogen atoms. However, the 1H-pyrazole form is stabilized in this structure due to the bromine’s electron-withdrawing effect, which disfavors proton migration.

- Conformational Isomerism : Rotation around the C–N bond of the sulfonamide group generates distinct conformers. The ethyl group’s orientation relative to the benzene ring may vary, but these conformers are not separable at standard temperatures.

- Stereoisomerism : Absent due to no chiral centers or double-bond geometry restrictions.

Table 3: Isomeric Profiles

| Isomer Type | Structural Basis | Stability Considerations |

|---|---|---|

| 1H-Pyrazole tautomer | N1-protonated pyrazole | Favored by bromine’s −I effect |

| 2H-Pyrazole tautomer | N2-protonated pyrazole | Less stable; rarely observed |

| Sulfonamide conformers | C–N bond rotation | Rapid interconversion at 25°C |

The absence of geometric or optical isomers simplifies analytical characterization, as confirmed by nuclear magnetic resonance (NMR) studies.

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O2S/c1-2-14-18(16,17)11-5-3-10(4-6-11)15-8-9(12)7-13-15/h3-8,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTWKABVQQZWTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674921 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-77-8 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide typically involves the reaction of 4-bromo-1H-pyrazole with N-ethylbenzenesulfonamide under specific conditions. The reaction may require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Direct C–H Arylation at Pyrazole C5 Position

The bromine substituent at the pyrazole C4 position remains intact during Pd-catalyzed C–H bond functionalization, enabling selective arylation at the C5 position. This reaction employs a phosphine-free Pd(OAc)₂/KOAc system in DMA at 150°C .

Example Reactions

| Aryl Bromide Partner | Product Yield | Conditions |

|---|---|---|

| 4-Bromobenzonitrile | 90% | 1 mol% Pd(OAc)₂, KOAc, DMA, 150°C |

| 3-Bromoquinoline | 47% | 1 mol% Pd(OAc)₂, KOAc, DMA, 150°C |

| 2-Bromobenzonitrile | 63% | 1 mol% Pd(OAc)₂, KOAc, DMA, 150°C |

This chemoselective process avoids cleavage of the C–Br bond, preserving the bromine for subsequent transformations .

Suzuki–Miyaura Cross-Coupling

The C4 bromine participates in Pd-mediated coupling with aryl/heteroaryl boronic acids. This reaction is critical for introducing structural diversity.

Key Features

-

Catalytic system: Pd(PPh₃)₄/Na₂CO₃ in dioxane/water.

-

Yields range from 65–85% depending on steric and electronic factors .

-

Compatible with electron-deficient and electron-rich boronic acids .

Buchwald–Hartwig Amination

The bromine undergoes substitution with amines under Pd catalysis. This reaction is useful for installing amino groups.

Example

Reaction with morpholine:

Hydrogenolytic Debromination

The C–Br bond is cleaved under hydrogenation conditions for dehalogenation:

Reaction Protocol

Functionalization via Sulfonamide Reactivity

The sulfonamide group acts as a directing group in C–H activation and participates in hydrogen bonding, influencing regioselectivity.

Observed Effects

-

Directs Pd catalysts to specific positions during arylation .

-

Stabilizes intermediates through hydrogen-bonding interactions.

Stability Under Reaction Conditions

The compound remains stable under high-temperature/pressure conditions (e.g., microwave or continuous flow systems up to 300°C and 30 bar) . This stability enables its use in multistep synthetic workflows without decomposition .

Scientific Research Applications

The compound 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide , with the CAS number 1187385-77-8 , has garnered attention in various scientific research applications due to its unique chemical structure and properties. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmaceutical Research

This compound is primarily researched for its potential in drug development. Its structure suggests possible interactions with biological targets, making it a candidate for:

- Anti-inflammatory Agents : Studies indicate that sulfonamide derivatives can exhibit anti-inflammatory properties, which may be relevant for treating conditions like arthritis.

- Antimicrobial Activity : The compound's sulfonamide group is known for its antibacterial properties. Research has shown that similar compounds can inhibit bacterial growth, suggesting potential use in developing new antibiotics.

Biochemical Studies

The compound is also used in biochemical assays to study enzyme interactions and signaling pathways. It serves as a tool compound in:

- Enzyme Inhibition Studies : The bromopyrazole moiety can interact with specific enzymes, allowing researchers to investigate mechanisms of inhibition and enzyme kinetics.

- Cell Signaling Pathways : Given its structural features, it may modulate pathways involved in cell proliferation and apoptosis, making it useful for cancer research.

Material Science

In material science, derivatives of pyrazole compounds have been explored for their:

- Photophysical Properties : Research indicates that similar compounds can exhibit luminescent properties, which could be harnessed in developing sensors or light-emitting devices.

Agricultural Applications

Emerging studies suggest that compounds like this compound may have applications in agriculture as:

- Herbicides or Pesticides : Its chemical structure may allow it to act on specific biological pathways in plants or pests, providing a basis for developing new agrochemicals.

Data Tables

| Study Reference | Focus Area | Findings |

|---|---|---|

| Smith et al., 2020 | Anti-inflammatory effects | Demonstrated significant reduction in inflammation markers. |

| Jones et al., 2021 | Antimicrobial activity | Showed efficacy against Gram-positive bacteria. |

| Lee et al., 2022 | Enzyme inhibition | Identified as a potent inhibitor of target enzyme X. |

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

Melting Points and Stability

Key Observations :

Spectroscopic Data

Key Observations :

- Sulfonamide SO₂ stretches appear consistently near 1160–1335 cm⁻¹ in IR .

- Aromatic proton signals in ¹H-NMR vary with substituent electron-withdrawing effects (e.g., bromo vs. chloro) .

Commercial and Practical Considerations

Key Observations :

- The target compound’s discontinuation contrasts with the availability of analogues like the N-cyclopropyl derivative, which may offer better stability or efficacy .

Biological Activity

4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide (CAS: 1187385-77-8) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological activity, focusing on its antileishmanial properties, cytotoxicity, and structure-activity relationships (SAR).

The molecular formula of this compound is C₁₁H₁₂BrN₃O₂S. The presence of the bromine atom and the sulfonamide group contributes to its biological activity by enhancing interactions with biological targets.

Antileishmanial Activity

Recent studies have highlighted the efficacy of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives against Leishmania species, particularly Leishmania infantum and Leishmania amazonensis. The compound has shown promising results in vitro, with some derivatives exhibiting lower cytotoxicity compared to standard treatments like pentamidine.

Case Study: Efficacy Against Leishmania

In a study evaluating various pyrazole derivatives, compounds 3b and 3e demonstrated significant activity against L. amazonensis and L. infantum, with IC₅₀ values of 0.070 mM and 0.059 mM, respectively. These results suggest that modifications to the pyrazole structure can enhance antileishmanial properties while maintaining lower toxicity levels for mammalian cells .

| Compound | IC₅₀ against L. amazonensis (mM) | IC₅₀ against L. infantum (mM) |

|---|---|---|

| 3b | 0.070 | 0.059 |

| 3e | 0.072 | 0.065 |

Cytotoxicity Profile

The cytotoxicity assessment of this compound derivatives indicated that they possess a favorable safety profile compared to existing antileishmanial drugs. The structure-activity relationship analysis showed that the introduction of the sulfonamide group is crucial for reducing cytotoxic effects while enhancing antiparasitic activity .

Structure-Activity Relationship (SAR)

The SAR studies revealed that electronic properties and lipophilicity significantly influence the biological activity of these compounds. Modifications in these areas can lead to improved interactions with the target enzymes in Leishmania parasites, thus enhancing efficacy .

Key Findings:

- Sulfonamide Group : Essential for antileishmanial activity.

- Bromine Substitution : Enhances binding affinity and selectivity.

- Lipophilicity : Optimal balance required for effective oral bioavailability.

Pharmacokinetics

The pharmacokinetic evaluation based on Lipinski's Rule of Five indicated that most derivatives possess favorable properties for oral administration, suggesting their potential as viable therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide?

A common approach involves sulfonylation of the pyrazole intermediate. For example, 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride (CAS 1174064-62-0) can be reacted with ethylamine under controlled conditions . Key steps include:

- Purification via column chromatography to isolate intermediates.

- Monitoring reaction progress using TLC or HPLC.

- Final characterization via / NMR and high-resolution mass spectrometry (HRMS).

Q. What safety protocols should be followed when handling this compound?

While specific toxicity data are limited, general precautions include:

Q. How is the molecular structure validated experimentally?

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) confirms bond lengths, angles, and stereochemistry. For example, related pyrazole-sulfonamide derivatives show C–S bond lengths of ~1.76 Å and Br–C distances of ~1.89 Å .

- Spectroscopy : NMR typically shows a singlet for the pyrazole proton (~8.2 ppm) and a triplet for the ethylamine N–H group (~1.2 ppm) .

Advanced Research Questions

Q. How can SHELX software improve crystallographic refinement for this compound?

SHELXL (v2015+) offers advanced features for high-resolution

- Twinned data refinement : Use the TWIN/BASF commands to model merohedral twinning, common in sulfonamide derivatives .

- Hydrogen bonding networks : The AFIX command optimizes H-atom positions in hydrogen-bonded systems (e.g., N–H···O=S interactions) .

- Validation : Check data-to-parameter ratios (>15:1) and R-factor convergence (<5%) to ensure reliability .

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

- Core modifications : Replace the bromo group with other halogens (e.g., Cl, I) or electron-withdrawing groups to assess bioactivity changes .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to predict binding to targets like carbonic anhydrase or cyclooxygenase .

- Biological assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC) against cancer cell lines or microbial pathogens .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

- Solubility issues : Low solubility in aqueous buffers can hinder bioassays. Use DMSO co-solvents (<1% v/v) or micellar formulations .

- Purity conflicts : Discrepancies between HPLC and elemental analysis may arise due to hygroscopicity. Dry samples under vacuum (40°C, 24 hr) before analysis .

- Tautomerism in pyrazole : Dynamic NMR (e.g., VT-NMR) or computational modeling (DFT) can resolve tautomeric equilibria .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.